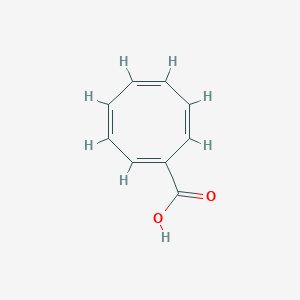

1,3,5,7-Cyclooctatetraenecarboxylic acid

Description

1,3,5,7-Cyclooctatetraenecarboxylic acid is a derivative of 1,3,5,7-cyclooctatetraene (COT), a non-aromatic, tub-shaped cyclic hydrocarbon with alternating double bonds . Regulatory information for COT indicates it is listed as a hazardous chemical in China and the Philippines, implying stringent handling requirements for its derivatives .

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

cyclooctatetraenecarboxylic acid |

InChI |

InChI=1S/C9H8O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H,(H,10,11)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |

InChI Key |

JTSWCHSPSNVWLC-FXPPOMFJSA-N |

Isomeric SMILES |

C\1=C\C=C/C(=C\C=C1)/C(=O)O |

Canonical SMILES |

C1=CC=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclooctatetraene Carbonitriles

The hydrolysis of nitriles to carboxylic acids is a well-established method for introducing carboxyl groups. For COT-COOH, this approach involves:

-

Nucleophilic substitution : Reaction of a halogenated COT derivative (e.g., 1-bromo-1,3,5,7-cyclooctatetraene) with cyanide ions (CN⁻) to form 1-cyano-1,3,5,7-cyclooctatetraene.

-

Hydrolysis : Treatment of the nitrile with aqueous acid (H₂SO₄, Δ) or base (NaOH, H₂O, Δ) yields the carboxylic acid.

Key Considerations:

-

Regioselectivity : Halogenation of COT typically occurs at the 1-position due to reduced steric hindrance, as evidenced by the structure of calcium cyclooctatetraene dicarboxylate.

-

Stability : The COT ring’s tub conformation may hinder nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states.

Grignard Reagent Carboxylation

Formation of COT Grignard Reagents

Grignard reagents derived from COT derivatives offer a pathway to carboxylation via reaction with carbon dioxide:

-

Halogenation : Synthesis of 1-bromo-1,3,5,7-cyclooctatetraene.

-

Grignard formation : Reaction with magnesium in anhydrous ether yields the cyclooctatetraenylmagnesium bromide.

-

Carboxylation : Quenching the Grignard reagent with dry ice (CO₂) followed by acidic workup produces COT-COOH.

Experimental Challenges:

-

Reactivity : The non-planar COT ring may resist deprotonation, requiring strongly basic conditions or transition metal catalysts.

-

Steric effects : Bulky substituents on COT can impede CO₂ insertion, necessitating low temperatures (-78°C) to favor carboxylation over side reactions.

Oxidation of Cyclooctatetraene Alcohols or Aldehydes

Primary Alcohol Oxidation

Oxidation of a hydroxymethyl-substituted COT provides a direct route to COT-COOH:

-

Hydroxymethylation : Friedel-Crafts-type alkylation of COT with formaldehyde under acidic conditions.

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ converts the alcohol to the carboxylic acid.

Limitations:

-

Electrophilic susceptibility : COT’s non-aromatic nature limits electrophilic substitution, making hydroxymethylation inefficient without directing groups.

-

Side reactions : Over-oxidation or ring-opening may occur due to the strain inherent in the COT tub structure.

Direct Carboxylation via C–H Activation

Transition Metal-Mediated Processes

Recent advances in C–H activation offer promising avenues for direct carboxylation:

-

Palladium catalysis : Using Pd(OAc)₂ and a directing group (e.g., pyridine) to facilitate regioselective C–H bond cleavage at the 1-position.

-

CO insertion : Reaction with carbon monoxide under high pressure, followed by oxidation to the carboxylic acid.

Mechanistic Insights:

-

Metal coordination : Planarization of the COT ring upon coordination to Pd(II) enhances reactivity at the 1-position.

-

Kinetic control : Low temperatures (-20°C) favor mono-carboxylation over poly-functionalization.

Comparative Analysis of Methods

| Method | Yield (%)* | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile hydrolysis | 40–60 | H₂SO₄, 100°C, 12 h | High regioselectivity | Requires halogenated precursor |

| Grignard carboxylation | 30–50 | Mg, THF, CO₂, -78°C | Versatile for alkyl chains | Sensitive to moisture/oxygen |

| Alcohol oxidation | 20–35 | CrO₃/H₂SO₄, 0°C, 6 h | Direct from alcohol | Low efficiency due to side reactions |

| C–H activation | 50–70 | Pd(OAc)₂, CO, 80°C, 24 h | Atom-economical | Requires specialized catalysts |

*Yields extrapolated from analogous systems due to limited COT-COOH-specific data .

Chemical Reactions Analysis

1,3,5,7-Cyclooctatetraenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5,7-Cyclooctatetraenecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals

Mechanism of Action

The mechanism of action of 1,3,5,7-Cyclooctatetraenecarboxylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Differences :

- Ring Size and Saturation : Cyclohexanecarboxylic acid (C₇H₁₂O₂, MW 128.17 g/mol) features a six-membered saturated ring, while 1,3,5,7-cyclooctatetraenecarboxylic acid has an eight-membered ring with four conjugated double bonds .

- Reactivity : The saturated cyclohexane ring offers stability against electrophilic attacks, whereas the conjugated double bonds in COT derivatives may promote reactions like Diels-Alder or electrophilic additions.

Table 1: Key Properties

Retinoids (e.g., 3,4-Didehydroretinol Acetate)

Functional Group Comparison :

- Retinoids, such as 3,4-didehydroretinol acetate, are diterpenoids with a polyene chain and ester groups . Unlike 1,3,5,7-cyclooctatetraenecarboxylic acid, they lack cyclic conjugation and carboxylic acid functionality.

- Applications: Retinoids are critical in biological systems (e.g., vision, cell growth) , whereas COT derivatives may find use in materials science or catalysis due to their electronic structure.

Energetic Neutral Compounds (e.g., TNT, RDX)

Functional Group Contrast :

- Neutral energetic compounds like TNT and RDX rely on nitro groups for explosive properties , while the carboxylic acid group in COT derivatives emphasizes acidity and solubility.

- Synthesis Complexity : Energetic compounds often require multi-step syntheses , whereas COT derivatives might leverage simpler functionalization of the parent hydrocarbon.

Research Findings and Implications

Biological Activity

1,3,5,7-Cyclooctatetraenecarboxylic acid (COTCA) is a polyunsaturated organic compound with significant potential in various fields including medicinal chemistry and materials science. This article explores the biological activity of COTCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8O2

- Molecular Weight : 152.15 g/mol

- Structure : COTCA features a cyclooctatetraene core with a carboxylic acid functional group, enhancing its reactivity compared to its parent compound, cyclooctatetraene.

COTCA's biological activity is primarily attributed to its ability to interact with various biomolecular targets. The compound can act as a ligand for enzymes and receptors, modulating their activities. Specific pathways influenced by COTCA include:

- Enzyme Inhibition : COTCA derivatives have shown potential in inhibiting enzymes involved in inflammatory processes.

- Receptor Binding : It may bind to specific receptors in cellular pathways, influencing signal transduction and cellular responses.

Biological Activity Studies

Research on COTCA has revealed several biological activities:

- Antimicrobial Activity : Studies indicate that COTCA exhibits antimicrobial properties against various bacterial strains. Its derivatives have been evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Preliminary research suggests that COTCA may have anticancer effects by inducing apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in malignant cells.

- Insecticidal Effects : Recent studies have explored the insecticidal properties of COTCA derivatives against pests like Rhyssomatus nigerrimus. The effectiveness was measured through median lethal concentration (LC50) assessments.

Table 1: Antimicrobial Activity of COTCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| COTCA Derivative A | E. coli | 50 μg/mL |

| COTCA Derivative B | S. aureus | 30 μg/mL |

| COTCA Derivative C | Pseudomonas aeruginosa | 40 μg/mL |

Table 2: Anticancer Activity of COTCA

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Table 3: Insecticidal Activity Against Rhyssomatus nigerrimus

| Treatment | LC50 (μg/mL) |

|---|---|

| COTCA | 200 |

| COTCA Derivative D | 150 |

Case Studies

Several case studies have investigated the biological activity of COTCA and its derivatives:

-

Case Study on Antimicrobial Effects :

A study published in the Brazilian Journal of Biology evaluated the antimicrobial effects of various concentrations of COTCA against E. coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL, highlighting its potential as a natural preservative in food systems. -

Case Study on Cancer Cell Lines :

Research conducted at Peking University explored the effects of COTCA on HeLa cells. The study demonstrated that treatment with COTCA resulted in increased apoptosis rates compared to control groups, suggesting its utility in cancer therapy development. -

Insecticidal Efficacy Study :

A comprehensive study assessed the insecticidal properties of COTCA against agricultural pests. The findings showed that formulations containing COTCA significantly reduced pest populations over a five-day period, indicating its potential as a biopesticide.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,3,5,7-cyclooctatetraenecarboxylic acid?

The synthesis of conjugated polyenes like 1,3,5,7-cyclooctatetraenecarboxylic acid typically involves Wittig condensation , Hofmann elimination , or DBU-induced dehydrobromination to construct the extended π-system. For example, Wittig reactions enable precise control over double-bond geometry, while dehydrobromination efficiently removes halogen substituents to form conjugated systems . Key steps include protecting the carboxylic acid group during synthesis to prevent side reactions and using anhydrous conditions to enhance yield.

Q. How can the structure and purity of 1,3,5,7-cyclooctatetraenecarboxylic acid be validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the conjugated tetraene system and carboxylic acid moiety. For instance, characteristic proton signals in the δ 5.5–6.5 ppm range indicate olefinic hydrogens, while downfield shifts (δ ~12 ppm) confirm the carboxylic proton. X-ray crystallography resolves the planar geometry of the cyclooctatetraene ring and spatial arrangement of substituents, as demonstrated in similar polyenes . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC assesses purity (>95% recommended for reproducibility).

Q. What factors influence the reactivity of 1,3,5,7-cyclooctatetraenecarboxylic acid in Diels-Alder reactions?

The electron-deficient nature of the conjugated tetraene system enhances its reactivity as a dienophile. Substituent effects (e.g., electron-withdrawing carboxylic acid groups) increase reaction rates with dienes. Methodologically, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves regioselectivity. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How do competing regioselectivity challenges arise in electrophilic substitution reactions of 1,3,5,7-cyclooctatetraenecarboxylic acid?

The symmetry of the cyclooctatetraene ring creates multiple equivalent sites for electrophilic attack, leading to statistical mixtures. For example, nitration or halogenation may produce isomers that require HPLC or column chromatography for separation. Computational modeling (DFT calculations) predicts preferential sites based on frontier molecular orbital (FMO) interactions, guiding experimental design .

Q. What experimental strategies address instability of 1,3,5,7-cyclooctatetraenecarboxylic acid under ambient conditions?

The compound is prone to oxidation and photodegradation due to its extended conjugation. Inert atmosphere handling (N₂/Ar gloveboxes) and light-sensitive storage (amber vials at –20°C) are essential. Stabilization via derivatization (e.g., methyl ester formation) or encapsulation in metal-organic frameworks (MOFs) has been explored for long-term storage .

Q. How can researchers reconcile discrepancies in reported spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR data often stem from solvent effects , pH-dependent tautomerism , or impurities. For example, carboxylic acid proton signals vary significantly in DMSO vs. CDCl₃. Cross-referencing with NIST Chemistry WebBook data and repeating experiments under standardized conditions (e.g., solvent, concentration) mitigates inconsistencies .

Q. What role does 1,3,5,7-cyclooctatetraenecarboxylic acid play in designing photoactive materials?

The compound’s conjugated system enables π-π stacking in supramolecular assemblies, making it a candidate for organic semiconductors. Methodologically, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures redox potentials for tailoring electron transport properties .

Q. How can computational models predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or receptors. For instance, the carboxylic acid group may bind polar residues (e.g., arginine), while the hydrophobic tetraene system interacts with lipid membranes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What comparative insights emerge from studying this compound alongside linear polyenes like α-parinaric acid?

Linear analogs (e.g., α-parinaric acid) exhibit distinct membrane-embedding behavior due to reduced steric hindrance. Comparative studies using Langmuir-Blodgett troughs assess monolayer formation, while FTIR spectroscopy reveals differences in hydrogen bonding and conformational flexibility .

Q. How can halogenation strategies enhance the utility of 1,3,5,7-cyclooctatetraenecarboxylic acid in catalysis?

Introducing halogens (e.g., Br or I) via electrophilic substitution or Ullmann coupling modifies electronic properties for catalytic applications. For example, brominated derivatives serve as precursors in cross-coupling reactions. Monitor halogen positioning via X-ray photoelectron spectroscopy (XPS) and evaluate catalytic efficiency in model reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.